Home > Products > Screening Compounds P35896 > 6-Azaspiro[3.5]nonan-9-one hydrochloride
6-Azaspiro[3.5]nonan-9-one hydrochloride - 2179070-00-7

6-Azaspiro[3.5]nonan-9-one hydrochloride

Catalog Number: EVT-3117620
CAS Number: 2179070-00-7
Molecular Formula: C8H14ClNO
Molecular Weight: 175.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-((3-chloro-4-fluorophenyl)amino)-7-((7-methyl-7-azaspiro[3.5]nonan-2-yl)methoxy)quinazolin-6-yl)acrylamide

Compound Description: This compound is a quinazoline derivative investigated for its polymorphic forms (polymorph I, II, and III). [] While its specific biological activity is not detailed in the abstract, the existence of distinct polymorphic forms suggests potential variations in physicochemical properties that could influence its pharmaceutical applications. []

Relevance: This compound shares the core azaspiro[3.5]nonane structure with 6-Azaspiro[3.5]nonan-9-one;hydrochloride. The key difference lies in the substituents attached to this core structure. This compound features a methyl group on the nitrogen atom and a complex quinazoline-based substituent at the 2-position of the azaspiro[3.5]nonane ring, while 6-Azaspiro[3.5]nonan-9-one;hydrochloride has a ketone group at the 9-position and is in its hydrochloride salt form. []

N-{3-[(9S)-7-amino-2,2-difluoro-9-(prop-1-yn-1-yl)-6-oxa-8-azaspiro[3.5]non-7-en-9-yl]-4-fluorophenyl}-5-cyanopyridine-2-carboxamide

Compound Description: This compound is described as a ligand forming complexes with both BACE1 and BACE2 enzymes. [, ] While the provided abstracts do not elaborate on the biological implications of these complexes, the association with BACE enzymes, key players in amyloid-beta production and implicated in Alzheimer's disease, suggests potential relevance to neurological research. [, ]

Relevance: This compound, while sharing the azaspiro[3.5]nonane core with 6-Azaspiro[3.5]nonan-9-one;hydrochloride, introduces significant structural variations. The inclusion of an oxygen atom within the spirocycle forms an oxa-azaspiro[3.5]nonane system. Furthermore, the double bond within the spirocycle, fluorine substitutions, amino group, and the extensive substituted phenyl and pyridine groups contribute to a distinct chemical profile compared to 6-Azaspiro[3.5]nonan-9-one;hydrochloride. [, ]

7-Methyl-7-azaspiro[3.5]nonan-2-ol

Compound Description: Although not explicitly mentioned, this compound is a presumed precursor to N-(4-((3-chloro-4-fluorophenyl)amino)-7-((7-methyl-7-azaspiro[3.5]nonan-2-yl)methoxy)quinazolin-6-yl)acrylamide. The presence of the "methoxy" linker in the latter suggests a synthetic route involving the alcohol group of 7-Methyl-7-azaspiro[3.5]nonan-2-ol. []

Relevance: This compound is structurally very similar to 6-Azaspiro[3.5]nonan-9-one;hydrochloride. Both share the azaspiro[3.5]nonane core and a methyl substituent on the nitrogen atom. The key distinction lies in the presence of a hydroxyl group at the 2-position in this compound, compared to the ketone at the 9-position in 6-Azaspiro[3.5]nonan-9-one;hydrochloride. []

Overview

6-Azaspiro[3.5]nonan-9-one hydrochloride is a compound that belongs to the class of spirocyclic amines, which are characterized by their unique structural features and potential biological activities. This compound is notable for its applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceuticals. The hydrochloride salt form enhances its solubility and stability, making it more suitable for biological applications.

Source and Classification

6-Azaspiro[3.5]nonan-9-one hydrochloride can be sourced from various chemical suppliers and research institutions specializing in organic synthesis and pharmaceutical development. It is classified under spiro compounds, specifically as a nitrogen-containing spirocyclic compound. The compound's chemical structure can be denoted by the molecular formula C9H14NC_9H_{14}N and a molecular weight of approximately 150.22 g/mol.

Synthesis Analysis

Methods

The synthesis of 6-Azaspiro[3.5]nonan-9-one hydrochloride typically involves several key steps:

  1. Starting Materials: The synthesis begins with appropriate starting materials, often involving the reaction of benzylamine with cyclic ketones or aldehydes.
  2. Reaction Conditions: Controlled conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and purity of the final product.
  3. Intermediate Formation: Various intermediates may be formed during the reaction process, which can be isolated and characterized before proceeding to the next step.

Technical Details

The synthetic route may involve:

  • Condensation Reactions: These reactions are essential for forming the initial spirocyclic framework.
  • Reduction Steps: Commonly utilized to convert ketones to alcohols or amines, enhancing the functional group profile of the compound.
  • Hydrochloride Formation: The final step often includes reacting the base form of 6-Azaspiro[3.5]nonan-9-one with hydrochloric acid to yield 6-Azaspiro[3.5]nonan-9-one hydrochloride.
Molecular Structure Analysis

Structure

The molecular structure of 6-Azaspiro[3.5]nonan-9-one hydrochloride features a spirocyclic arrangement where a nitrogen atom is incorporated into the spiro framework. The compound exhibits chirality due to its asymmetric carbon centers.

Chemical Reactions Analysis

Reactions

The chemical behavior of 6-Azaspiro[3.5]nonan-9-one hydrochloride includes various reactions typical of amines and carbonyl compounds:

  • Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, engaging in substitution reactions with electrophiles.
  • Reduction Reactions: The carbonyl group can undergo reduction to form alcohols or other derivatives.

Technical Details

The reactivity profile indicates that 6-Azaspiro[3.5]nonan-9-one hydrochloride can participate in:

  • Alkylation Reactions: Useful for modifying its structure to enhance biological activity.
  • Acylation Reactions: Potentially leading to derivatives with improved pharmacological properties.
Mechanism of Action

Process

The mechanism of action for compounds like 6-Azaspiro[3.5]nonan-9-one hydrochloride typically involves interaction with biological targets such as receptors or enzymes:

  1. Binding Affinity: The compound may exhibit binding affinity towards specific receptors, influencing neurotransmitter systems or other cellular pathways.
  2. Biological Activity Modulation: Through receptor modulation, it may affect physiological responses, potentially serving therapeutic purposes in conditions like neurodegenerative diseases or psychiatric disorders.

Data

Research indicates that similar compounds have shown efficacy as antagonists at muscarinic acetylcholine receptors, suggesting potential applications in treating disorders related to cholinergic signaling.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water due to the presence of the hydrochloride group, enhancing its bioavailability.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data may vary based on purity but is generally within a defined range for similar compounds.
Applications

6-Azaspiro[3.5]nonan-9-one hydrochloride has several scientific uses:

  1. Pharmaceutical Intermediates: Serves as an important building block in the synthesis of various pharmaceuticals.
  2. Research Applications: Utilized in studies investigating muscarinic receptor interactions and potential therapeutic effects on neurological conditions.
  3. Chemical Biology: Acts as a tool compound for exploring biochemical pathways involving spirocyclic amines.
Introduction to Spirocyclic Alkaloids in Contemporary Drug Discovery

Spirocyclic alkaloids represent a structurally distinctive class of compounds characterized by fused ring systems sharing a single atom, typically nitrogen in azaspiro derivatives. These three-dimensional architectures confer unique pharmacological advantages, including enhanced target selectivity, improved metabolic stability, and superior penetration of biological barriers compared to planar scaffolds. The 6-azaspiro[3.5]nonane framework exemplifies this emerging chemotype, featuring a conformationally restricted bicyclic system with a central nitrogen atom connecting a cyclopropane ring and a six-membered heterocycle containing a ketone functionality at the 9-position. This structural complexity enables precise spatial orientation of pharmacophores critical for interacting with challenging drug targets, particularly within the central nervous system where molecular rigidity often translates to enhanced receptor subtype selectivity and reduced off-target effects [1] [8].

Role of 6-Azaspiro[3.5]nonane Scaffolds in Medicinal Chemistry

The 6-azaspiro[3.5]nonane scaffold has garnered significant attention in pharmaceutical research due to its balanced molecular properties and synthetic versatility. Characterized by the molecular formula C₈H₁₄ClNO and a molecular weight of 175.66 g/mol, 6-azaspiro[3.5]nonan-9-one hydrochloride exhibits calculated physicochemical parameters (LogP ≈ 0.04, polar surface area ≈ 21 Ų) that favor blood-brain barrier permeability – a crucial attribute for CNS-targeted therapeutics [1] [6]. The hydrochloride salt form significantly enhances aqueous solubility (>50 mg/mL), facilitating in vitro and in vivo pharmacological evaluation [1].

X-ray crystallographic analyses of analogous structures reveal a characteristic chair conformation in the six-membered ring with the nitrogen atom adopting a trigonal planar geometry, positioning it optimally for interactions with biological targets. The carbonyl group at position 9 serves as a versatile synthetic handle for structural diversification through reductive amination, nucleophilic addition, or Grignard reactions, enabling efficient generation of structure-activity relationship (SAR) libraries [1]. The inherent strain within the cyclopropane moiety contributes to unique electronic properties and potential for ring-opening reactions under physiological conditions, though the scaffold demonstrates sufficient stability for pharmaceutical development when stored at -20°C under inert atmosphere [1] .

  • Comparative Analysis of Azaspiro Scaffolds in Drug Discovery:
    ScaffoldRing SystemMolecular FormulaKey Structural FeaturesTherapeutic Applications
    6-Azaspiro[3.5]nonan-9-oneCyclopropane + piperidoneC₈H₁₄ClNOKetone at 9-position, tertiary aminemAChR antagonists, kinase inhibitors
    6-Azaspiro[2.5]octaneCyclopropane + pyrrolidineC₇H₁₃NSmaller ring system, no carbonylM4 mAChR antagonists (e.g., VU6015241)
    1-Oxa-6-azaspiro[3.5]nonaneCyclopropane + morpholineC₇H₁₄ClNOOxygen instead of methyleneBuilding block for CNS drugs
    6-Azaspiro[3.5]nonan-1-olCyclopropane + piperidinolC₈H₁₅NOHydroxyl instead of ketoneNeuromodulator intermediates

The synthetic accessibility of this scaffold has been demonstrated through multi-step sequences starting from commercially available precursors. Key synthetic challenges include controlling diastereoselectivity at the spiro junction and preventing decomposition of the strained cyclopropane ring during purification. Industrial-scale production optimization has focused on catalyst selection (e.g., NaH or LiAlH₄) and maintaining inert reaction conditions to suppress side reactions, with current methodologies achieving ≥97% purity [1] [7]. The scaffold's versatility is evidenced by its application across diverse therapeutic areas, including antipsychotics (e.g., structural analogs of spiperone), kinase inhibitors (e.g., entrectinib derivatives), and antibiotics, demonstrating its broad utility in addressing unmet medical needs through rational drug design [1].

Rationale for Targeting Muscarinic Acetylcholine Receptors (mAChRs) with Azaspiro Derivatives

Muscarinic acetylcholine receptors (mAChRs), classified as M₁-M₅ subtypes within the Class A GPCR family, represent compelling targets for neurological therapeutics due to their modulation of critical CNS functions including cognition, movement, and reward pathways. Historically, developing subtype-selective ligands has been challenging due to high sequence homology (>80%) in the orthosteric binding site across subtypes [2] [8]. The 6-azaspiro[3.5]nonane scaffold addresses this challenge through its preorganized three-dimensional structure that enables selective interactions with less-conserved allosteric regions of mAChR subtypes, particularly M₄ [2] .

Research has established that the conformational restriction imposed by the spirocyclic framework reduces the entropic penalty upon receptor binding, significantly enhancing binding affinity and subtype selectivity. For instance, compound VU6015241 (featuring a 6-azaspiro[2.5]octane core structurally analogous to the [3.5] system) demonstrated exceptional selectivity for human M₄ receptors (Kᵢ = 43.3 nM) with >230-fold selectivity over M₂ receptors and negligible activity at M₁, M₃, and M₅ subtypes at concentrations up to 10,000 nM [2] . This selectivity profile represents a substantial improvement over first-generation non-selective muscarinic antagonists like atropine, which interact indiscriminately with all mAChR subtypes and produce dose-limiting adverse effects [8].

  • M4 Receptor Antagonist Structure-Activity Relationship Highlights:
    CompoundCore StructureWestern Aryl GroupEastern PendanthM4 IC₅₀ (nM)Selectivity (hM4/hM2)CYP2D6 Inhibition (µM)
    VU60111856-Azaspiro[2.5]octane2-Chloro-5-fluorophenylCyclohexyl18~20-foldNot reported
    Compound 10R-6-Azaspiro[2.5]octane2-Chloro-5-fluorophenylTetrahydropyran1.8~900-fold>30
    VU6015241 (19)R-6-Azaspiro[2.5]octaneN-AcetylphenylTetrahydropyran71>140-fold>30
    Compound 17R-6-Azaspiro[2.5]octane2,3,5-Trifluorophenyl*Tetrahydropyran<100>50-fold>30

*α-amino gem-deuterated modification

The functional significance of M₄ antagonism centers on its role in dopaminergic pathway modulation within basal ganglia circuitry. Preclinical studies establish that selective M₄ antagonists exhibit profound anti-dystonic and anti-parkinsonian effects by normalizing dopamine release in striatal regions without inducing hyperkinetic side effects [2] [8]. This mechanistic rationale underpins ongoing development of azaspiro derivatives for movement disorders including dystonia, Parkinsonian tremors, and drug-induced dyskinesias. Additionally, the scaffold's favorable brain penetration profile (Kₚ = 0.23-0.38 in rodent models) enables efficacious CNS exposure at moderate doses, addressing a key limitation of many neuromodulatory agents [2] .

Beyond movement disorders, structural diversification of the 6-azaspiro[3.5]nonan-9-one scaffold shows promise for other neurological indications. Replacement of lipophilic substituents with polar heterocycles (e.g., indazole or N-acetyl groups) maintains receptor potency while improving metabolic stability and reducing hERG channel affinity – addressing key attrition factors in CNS drug development. For example, incorporation of an α-amino gem-deuterium motif significantly reduced CYP2D6 inhibition (IC₅₀ >30 µM vs 0.55 µM in non-deuterated analog), demonstrating the scaffold's capacity for optimization toward developable candidate molecules [2] . These advances position azaspiro-based mAChR modulators as promising therapeutic agents for conditions ranging from schizophrenia and attention deficit disorders to neurodegenerative diseases where selective mAChR modulation offers disease-modifying potential [8].

Properties

CAS Number

2179070-00-7

Product Name

6-Azaspiro[3.5]nonan-9-one hydrochloride

IUPAC Name

6-azaspiro[3.5]nonan-9-one;hydrochloride

Molecular Formula

C8H14ClNO

Molecular Weight

175.66

InChI

InChI=1S/C8H13NO.ClH/c10-7-2-5-9-6-8(7)3-1-4-8;/h9H,1-6H2;1H

InChI Key

RATJFDLHHOWZBQ-UHFFFAOYSA-N

SMILES

C1CC2(C1)CNCCC2=O.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.